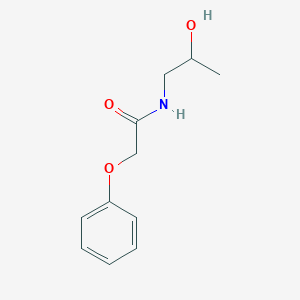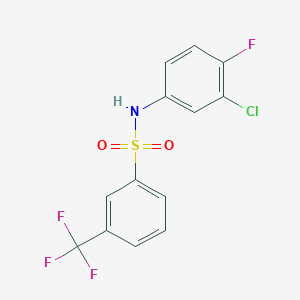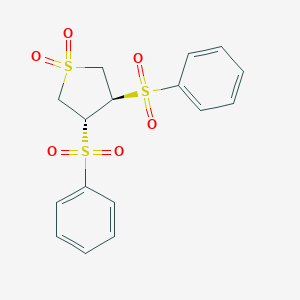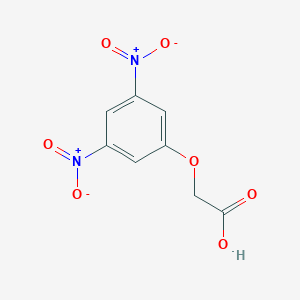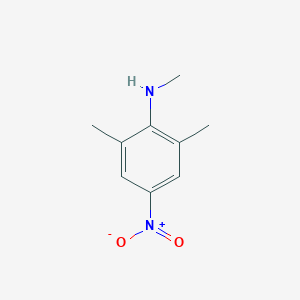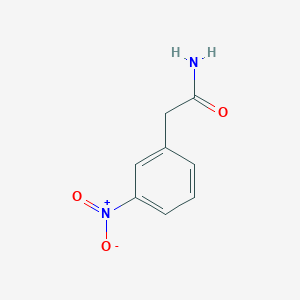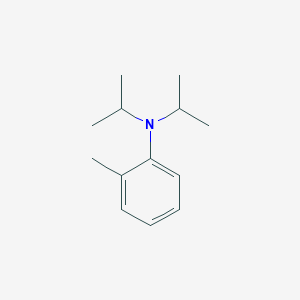![molecular formula C8H10N6O2S B263468 N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as MTA, and it has been found to have promising properties that could lead to the development of new drugs for various medical conditions.
作用機序
The exact mechanism of action of MTA is still not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of inflammatory mediators and a reduction in pain and inflammation.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the main advantages of using MTA in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of action of various drugs and compounds. However, one limitation is that MTA is a relatively new compound, and there is still much that is not known about its properties and effects.
将来の方向性
There are several future directions that could be explored in the study of MTA. One area of focus could be the development of new drugs for conditions such as epilepsy, chronic pain, and inflammation. Another area of research could be the exploration of MTA's potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanisms of action of MTA and its effects on various biochemical and physiological processes in the body.
合成法
MTA can be synthesized through a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the desired MTA compound.
科学的研究の応用
MTA has been the subject of several scientific studies due to its potential applications in medicine. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for these conditions.
特性
分子式 |
C8H10N6O2S |
|---|---|
分子量 |
254.27 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C8H10N6O2S/c1-5-3-6(11-16-5)9-7(15)4-17-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,11,15) |
InChIキー |
JVPYXSDLQKPLHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
正規SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




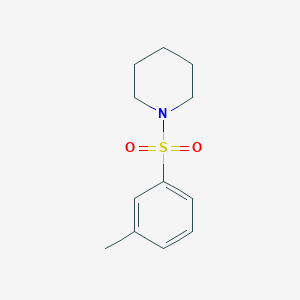
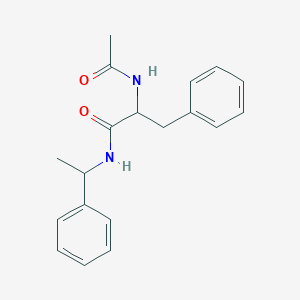
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
